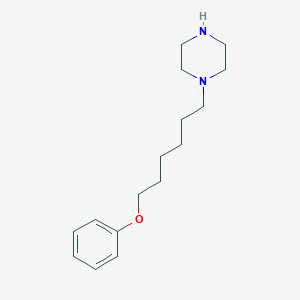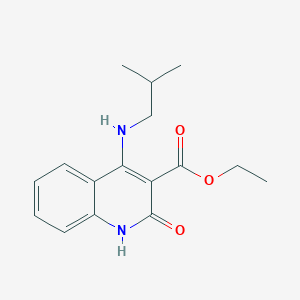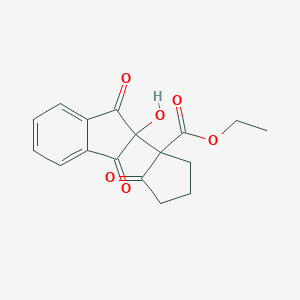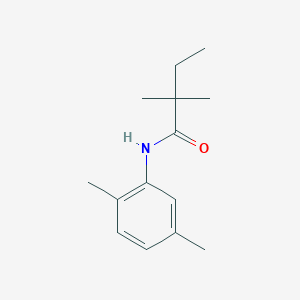
1-(6-Phenoxyhexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Phenoxyhexyl)piperazine, also known as PHPP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive substance that has been studied extensively for its potential use in scientific research. This compound is known to interact with the serotonin receptor and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(6-Phenoxyhexyl)piperazine involves its interaction with the serotonin receptor. It has been shown to act as both an agonist and antagonist of this receptor, depending on the specific subtype of receptor involved. This interaction can lead to a range of biochemical and physiological effects, including changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, as well as to decrease the release of serotonin. This can lead to changes in mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Phenoxyhexyl)piperazine has several advantages as a tool for scientific research. It is a highly selective compound that can be used to target specific serotonin receptor subtypes. It is also relatively easy to synthesize and has a high purity. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 1-(6-Phenoxyhexyl)piperazine. One area of interest is the role of this compound in the regulation of mood and emotion. It has also been shown to have potential therapeutic effects in certain psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential use as a tool for studying the serotonin receptor.
Synthesemethoden
The synthesis of 1-(6-Phenoxyhexyl)piperazine involves the reaction of 1-bromo-6-phenoxyhexane with piperazine in the presence of a palladium catalyst. This reaction results in the formation of this compound as a white crystalline powder with a high purity.
Wissenschaftliche Forschungsanwendungen
1-(6-Phenoxyhexyl)piperazine has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the serotonin receptor, including agonist and antagonist effects. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Eigenschaften
Molekularformel |
C16H26N2O |
|---|---|
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
1-(6-phenoxyhexyl)piperazine |
InChI |
InChI=1S/C16H26N2O/c1(6-12-18-13-10-17-11-14-18)2-7-15-19-16-8-4-3-5-9-16/h3-5,8-9,17H,1-2,6-7,10-15H2 |
InChI-Schlüssel |
SJLTXOZNHPTBJS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCCCCOC2=CC=CC=C2 |
Kanonische SMILES |
C1CN(CCN1)CCCCCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B259533.png)
![1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B259535.png)
![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259537.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B259539.png)

![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)


![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)

